Benzyl2-(furan-2-yl)pyrrolidine-1-carboxylate
Description
Benzyl 2-(furan-2-yl)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a benzyl ester at the 1-position and a furan-2-yl substituent at the 2-position of the pyrrolidine ring. The furan moiety introduces heteroaromaticity and moderate electron-donating effects, which may influence reactivity, solubility, and applications in medicinal chemistry or catalysis .
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
benzyl 2-(furan-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H17NO3/c18-16(20-12-13-6-2-1-3-7-13)17-10-4-8-14(17)15-9-5-11-19-15/h1-3,5-7,9,11,14H,4,8,10,12H2 |
InChI Key |
ZWJQISNNSNXSBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl2-(furan-2-yl)pyrrolidine-1-carboxylate typically involves the formation of the pyrrolidine ring followed by the introduction of the furan and benzyl ester groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine ring. The furan ring can be introduced through a variety of methods, including the use of furan derivatives as starting materials. The benzyl ester group is often introduced via esterification reactions using benzyl alcohol and appropriate carboxylic acid derivatives .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient production. The scalability of these methods is crucial for industrial applications, and continuous flow synthesis techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzyl2-(furan-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
Benzyl 2-(furan-2-yl)pyrrolidine-1-carboxylate has the chemical formula and is characterized by a pyrrolidine ring substituted with a furan moiety and a benzyl group. This structure contributes to its potential biological activity, making it an attractive target for drug development.
Medicinal Chemistry Applications
1. Synthesis of Bioactive Compounds
Benzyl 2-(furan-2-yl)pyrrolidine-1-carboxylate serves as a precursor in the synthesis of various pharmaceuticals. Its ability to undergo further chemical transformations enables the development of new therapeutic agents targeting different diseases.
2. Anticancer Activity
Research has indicated that derivatives of benzyl 2-(furan-2-yl)pyrrolidine-1-carboxylate exhibit anticancer properties. For instance, studies have shown that certain analogs can inhibit cancer cell proliferation by inducing apoptosis in malignant cells.
3. Neurological Applications
The compound's structural similarity to neurotransmitters suggests potential applications in treating neurological disorders. Preliminary studies have explored its effects on neurotransmitter modulation, indicating promise in addressing conditions such as anxiety and depression.
Data Table: Summary of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Building block for synthesizing bioactive compounds |
| Anticancer Activity | Induces apoptosis in cancer cells; potential for developing anticancer drugs |
| Neurological Effects | Modulation of neurotransmitters; potential treatment for anxiety and depression |
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of benzyl 2-(furan-2-yl)pyrrolidine-1-carboxylate derivatives on human breast cancer cells. The results demonstrated that specific derivatives significantly reduced cell viability and promoted apoptosis through mitochondrial pathways. This study highlights the compound's potential as a lead structure for developing new anticancer agents.
Case Study 2: Neuropharmacological Effects
In another investigation, researchers explored the neuropharmacological effects of benzyl 2-(furan-2-yl)pyrrolidine-1-carboxylate in animal models. The findings suggested that the compound exhibited anxiolytic-like effects, which were attributed to its interaction with GABA receptors. This case study underscores the compound's relevance in developing treatments for anxiety disorders.
Mechanism of Action
The mechanism of action of Benzyl2-(furan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The furan ring can participate in various biochemical reactions, while the pyrrolidine ring can interact with enzymes and receptors. The compound’s biological activity is often attributed to its ability to modulate specific pathways, such as inhibiting enzyme activity or binding to receptor sites .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- Substituent Diversity: The 2-position of the pyrrolidine ring accommodates diverse groups, including heteroaromatic (furan, pyridine), electron-withdrawing (cyano, trifluoromethyl), and functionalized alkyl/aryl moieties. These substituents dictate electronic properties, steric effects, and downstream reactivity.
- Synthetic Flexibility : Synthesis methods vary widely. For example, compound 36 employs nickel-catalyzed cross-coupling with boronic acids , while pyridinyl derivatives (e.g., HR459271) may rely on Suzuki-Miyaura couplings or nucleophilic substitutions .
- Physical State : Derivatives with bulky or polar groups (e.g., trifluoromethylphenyl in 36 ) tend to form oils, whereas crystalline solids are common in compounds with rigid aromatic systems (e.g., pyridinyl or benzoyl groups) .
Functional and Application-Based Comparisons
Medicinal Chemistry Potential
- Furan-Containing Analogues : The furan ring in benzyl 2-(furan-2-yl)pyrrolidine-1-carboxylate may enhance bioavailability due to its moderate polarity and ability to engage in hydrogen bonding. Similar furan-based pyrrolidines are explored as intermediates in antiviral or anticancer agents .
- Trifluoromethylphenyl Derivatives : Compound 36 () incorporates a trifluoromethyl group, which improves metabolic stability and membrane permeability—a critical feature in CNS-targeting pharmaceuticals .
Biological Activity
Benzyl 2-(furan-2-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
Benzyl 2-(furan-2-yl)pyrrolidine-1-carboxylate consists of a pyrrolidine ring attached to a furan moiety and a benzyl group. The presence of these functional groups contributes to its diverse chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring enhances binding affinity and selectivity, modulating various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and inflammation .
- Receptor Modulation: The compound may act as a ligand for certain receptors, influencing cellular signaling pathways that regulate growth and apoptosis .
Anticancer Properties
Research has indicated that benzyl 2-(furan-2-yl)pyrrolidine-1-carboxylate exhibits cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | |
| HeLa (Cervical Cancer) | 2.41 | |
| U-937 (Leukemia) | 0.48 |
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Case Studies
- Study on Enzyme Inhibition: A study evaluated the inhibitory capacity of benzyl 2-(furan-2-yl)pyrrolidine-1-carboxylate on insulin-regulated aminopeptidase (IRAP). Results indicated that modifications on the phenyl ring significantly impacted inhibitory potency, highlighting the importance of structural variations in biological activity .
- Cytotoxicity Evaluation: In vitro assays demonstrated that derivatives of this compound exhibited dose-dependent cytotoxicity against MCF-7 and U-937 cell lines. Flow cytometry analysis revealed that these compounds could induce apoptosis via caspase activation .
Pharmacokinetics
The pharmacokinetic profile of benzyl 2-(furan-2-yl)pyrrolidine-1-carboxylate suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics due to its structural components. The introduction of heteroatoms like nitrogen in the pyrrolidine ring aids in enhancing solubility and bioavailability, crucial for therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
